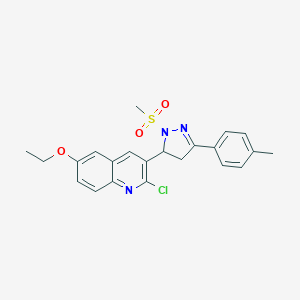
2-chloro-6-ethoxy-3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-6-ethoxy-3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoline core substituted with chloro, ethoxy, and a dihydropyrazolyl group, making it a unique molecule for study.
准备方法
The synthesis of 2-chloro-6-ethoxy-3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline typically involves multi-step organic reactions. The synthetic route may include:
Formation of the quinoline core: This can be achieved through a Skraup synthesis or other quinoline-forming reactions.
Substitution reactions: Introduction of the chloro and ethoxy groups on the quinoline ring.
Formation of the dihydropyrazolyl group: This involves the reaction of appropriate hydrazine derivatives with ketones or aldehydes, followed by cyclization.
Sulfonylation: Introduction of the methylsulfonyl group using reagents like methylsulfonyl chloride under basic conditions.
Industrial production methods would likely involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.
化学反应分析
2-chloro-6-ethoxy-3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the dihydropyrazolyl group to pyrazolyl derivatives.
Sulfonyl group reactions: The methylsulfonyl group can participate in reactions such as nucleophilic aromatic substitution or elimination reactions.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving quinoline derivatives.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
作用机制
The mechanism of action of 2-chloro-6-ethoxy-3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline core can intercalate with DNA, while the dihydropyrazolyl group may interact with proteins, influencing their function.
相似化合物的比较
Similar compounds include other quinoline derivatives with various substituents. For example:
2-Chloroquinoline: Lacks the ethoxy and dihydropyrazolyl groups, making it less complex.
6-Ethoxyquinoline: Lacks the chloro and dihydropyrazolyl groups.
3-[5-(4-Methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoline: Lacks the chloro and ethoxy groups.
The uniqueness of 2-chloro-6-ethoxy-3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline lies in its combination of these substituents, which may confer unique chemical and biological properties.
生物活性
2-Chloro-6-ethoxy-3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline is a complex organic compound that belongs to a class of quinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The structural features, including the presence of a pyrazole moiety and a methylsulfonyl group, suggest diverse pharmacological properties.
- Molecular Formula: C22H22ClN3O3S
- Molecular Weight: 443.9 g/mol
- CAS Number: 667898-78-4
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including compounds similar to this compound. These compounds have shown selective inhibition against carbonic anhydrases (CAs), particularly isoforms IX and XII, which are associated with tumor growth and metastasis. For instance, derivatives with specific substitutions at the phenyl ring exhibited subnanomolar inhibition constants (KIs) against CA IX and XII, indicating their potential as anticancer agents .
Antimicrobial Activity
The antimicrobial properties of quinoline derivatives have been extensively studied. In vitro assays demonstrated that related compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds derived from similar structures were tested against Staphylococcus aureus and Escherichia coli, showing considerable inhibition zones compared to standard antibiotics like ciprofloxacin .
Enzyme Inhibition
The compound's structure suggests potential inhibitory effects on various enzymes. Studies on related pyrazole derivatives have indicated that they can act as effective inhibitors of carbonic anhydrases, which play crucial roles in physiological processes such as respiration and acid-base balance. The presence of the methylsulfonyl group is believed to enhance the binding affinity to the enzyme active site .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Key observations from SAR studies include:
- Substituent Effects: Electron-withdrawing groups on the phenyl ring significantly enhance enzyme inhibition.
- Pyrazole Modifications: Variations in the pyrazole moiety can lead to improved anticancer activity and selectivity towards specific CA isoforms .
Case Studies
Several case studies have been documented regarding the synthesis and evaluation of similar compounds:
- Synthesis and Evaluation of Pyrazole Derivatives : A study synthesized various pyrazole derivatives and evaluated their biological activities, revealing promising results for anticancer and antimicrobial applications .
- Inhibition Studies : Another research focused on the inhibition of carbonic anhydrases by novel pyrazole derivatives, demonstrating that specific structural features correlate with enhanced inhibitory activity .
属性
IUPAC Name |
2-chloro-6-ethoxy-3-[5-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3S/c1-4-29-17-9-10-19-16(11-17)12-18(22(23)24-19)21-13-20(25-26(21)30(3,27)28)15-7-5-14(2)6-8-15/h5-12,21H,4,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUZWIIVPRUDEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C3CC(=NN3S(=O)(=O)C)C4=CC=C(C=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














